molecular formula C34H38N4O8 B1452095 Hexamidine diparaben CAS No. 93841-83-9

Hexamidine diparaben

Cat. No. B1452095
CAS RN: 93841-83-9
M. Wt: 630.7 g/mol
InChI Key: XJJROVKTVSNUOG-UHFFFAOYSA-N
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Description

Hexamidine diparaben is a chemical compound used as a preservative in cosmetics . It is a broad-spectrum antimicrobial agent that has been used in a variety of applications, including cosmetics, pharmaceuticals, and research.


Synthesis Analysis

Hexamidine diparaben can be synthesized by reacting hexamidine with diparabenzoic acid. The reaction is typically carried out in organic solvents like ethanol or methanol under reflux conditions .


Molecular Structure Analysis

The molecular formula of Hexamidine diparaben is C34H38N4O8 . It has an average mass of 630.688 Da and a monoisotopic mass of 630.268982 Da .


Physical And Chemical Properties Analysis

Hexamidine diparaben is a white crystalline powder that is insoluble in water but soluble in organic solvents like ethanol and methanol . It has a molecular weight of 630.7 g/mol .

Scientific Research Applications

Hexamidine in Epilepsy Treatment

  • Optimizing Treatment of Therapy-resistant Epilepsy : Studies on epileptic patients have examined the effects of Hexamidine alongside other antiepileptic drugs. These studies observed the alterations in the level of free and bound fractions of the drug and its impacts on epilepsy treatment (Gromov, Smirnov, & Khorshev, 1996).

Hexamidine in Skin Health and Personal Care

  • Use in Skin Health and Personal Care Products : Hexamidine, known for its biocidal actions, has been incorporated into topical preparations since the 1950s. Research highlights its role in skin homeostasis, effects on lipid processing enzymes, and its impact on transepidermal water loss (TEWL) (Parisi, Matts, Lever, Hadgraft, & Lane, 2017).

Hexamidine in Drug Interaction Studies

  • Drug Interactions in Anticonvulsant Therapy : Research has also focused on the interaction of Hexamidine with other anticonvulsants like benzonal and phenobarbital, observing its effects on blood levels and therapy optimization in epilepsy (Gromov, Stabrovskii, & Fedotenkova, 1986).

Hexamidine in Formulation Characterization

  • Characterization of Hexamidine Salts : Studies have characterized Hexamidine diisethionate (HEX D) and its dihydrochloride salt (HEX H) for their physicochemical properties. These characterizations assist in the design of novel formulations for targeted delivery to the skin (Parisi et al., 2015).

Hexamidine in Topical Delivery

  • Topical Delivery Studies : Research on Hexamidine diisethionate (HEX D) has also focused on its interaction with the skin and the development of formulations for its effective topical targeting. The skin penetration of HEX D and its corresponding dihydrochloride salt (HEX H) has been compared (Parisi, Paz-Alvarez, Matts, Lever, Hadgraft, & Lane, 2016).

Hexamidine in Anti-Dandruff Applications

  • Anti-Dandruff Shampoo Efficacy : A study evaluated the efficacy and safety of 0.1% Hexamidine anti-dandruff shampoo, finding it effective in reducing dandruff and scalp itching (Lai Wei, 2009).

properties

IUPAC Name

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2.2C7H6O3/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;2*8-6-3-1-5(2-4-6)7(9)10/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);2*1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJROVKTVSNUOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O.C1=CC(=CC=C1C(=O)O)O.C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

630.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexamidine diparaben

CAS RN

93841-83-9
Record name Hexamidine diparaben
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-hydroxybenzoic acid, compound with p,p'-[hexane-1,6-diylbis(oxy)]bis(benzamidine) (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAMIDINE DIPARABEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBD058OZ1M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K LV, JV WILSON, SK PARIDA… - International …, 2021 - search.ebscohost.com
Parabens belong to the family of preservative that used in cosmetics, pharmaceutical, and food industry. This review article discusses the physicochemical, structural properties of …
Number of citations: 0 search.ebscohost.com
HL Kan, CC Wang, YC Lin, CW Tung - Regulatory Toxicology and …, 2021 - Elsevier
Preservatives play a vital role in cosmetics by preventing microbiological contamination for keeping products safe to use. However, a few commonly used preservatives have been …
Number of citations: 7 www.sciencedirect.com
LM Katz, K Dewan, RL Bronaugh - Food and Chemical Toxicology, 2015 - Elsevier
Nanomaterials are being used in cosmetic products for various effects. However, their use also raises potential safety concerns. Some of these concerns can be addressed by …
Number of citations: 205 www.sciencedirect.com

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